Biochemical Potency of Bomedemstat Compared with Clinical-Stage LSD1 Inhibitors in Standardized HTRF Assay
In a comprehensive head-to-head in vitro characterization of clinical-stage LSD1 inhibitors using a standardized homogeneous time-resolved fluorescence (HTRF) enzymatic assay, bomedemstat exhibited an IC50 value of 57 nM, positioning it with intermediate potency among clinical candidates [1]. This potency is 2.8-fold lower than GSK-2879552 (IC50 = 160 nM) and approximately 44-fold higher than seclidemstat (SP-2577; IC50 = 1.3 µM), while iadademstat (ORY-1001) demonstrated the highest potency in the panel [1]. These quantitative differences were obtained under identical assay conditions, eliminating inter-laboratory variability as a confounding factor and establishing a reliable rank-order of intrinsic LSD1 inhibitory activity across the clinical compound class [1].
| Evidence Dimension | LSD1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 57 nM |
| Comparator Or Baseline | GSK-2879552: 160 nM; Seclidemstat (SP-2577): 1,300 nM; Iadademstat (ORY-1001): most potent in panel |
| Quantified Difference | Bomedemstat is 2.8-fold more potent than GSK-2879552; 22.8-fold more potent than seclidemstat |
| Conditions | HTRF (homogeneous time-resolved fluorescence) enzymatic assay; 30-minute preincubation with inhibitor before substrate addition |
Why This Matters
This direct comparative biochemical potency data enables informed selection of the appropriate LSD1 inhibitor tool compound for in vitro studies where target engagement magnitude may influence downstream cellular phenotype interpretation.
- [1] Sacilotto N, Dessanti P, Lufino MMP, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science. 2021;4(6):1818-1834. doi:10.1021/acsptsci.1c00123. View Source
